molecular formula C22H22ClF2NO4 B1672190 AGN 195183 CAS No. 367273-07-2

AGN 195183

カタログ番号: B1672190
CAS番号: 367273-07-2
分子量: 437.9 g/mol
InChIキー: PNAWUIKCVQSLFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

IRX-5183の合成は、市販の出発物質から始まる複数のステップで構成されます最終生成物は、一連の縮合および精製ステップによって得られます .

工業生産方法

IRX-5183の工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。 これには、高収率反応、効率的な精製技術、および最終生成物の純度と一貫性を確保するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

IRX-5183は、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主要生成物

これらの反応から形成される主要生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の形成につながる可能性がありますが、還元はアルコールやアミンの生成につながる可能性があります .

科学研究における用途

IRX-5183は、次のような幅広い科学研究用途を持っています。

    化学: レチノイド化学やレセプター相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞分化とアポトーシスにおける役割について調査されています。

    医学: AMLや多発性骨髄腫などの癌の治療における潜在的な治療薬として探求されています。

    産業: 新しいレチノイドベースの薬物や治療法の開発に利用されています

科学的研究の応用

IRX-5183 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study retinoid chemistry and receptor interactions.

    Biology: Investigated for its role in cellular differentiation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers such as AML and multiple myeloma.

    Industry: Utilized in the development of new retinoid-based drugs and therapies

作用機序

IRX-5183は、レチノイン酸受容体アルファ(RARα)に選択的に結合することによって効果を発揮します。この結合は受容体を活性化し、細胞分化とアポトーシスを促進する遺伝子発現の変化につながります。 この化合物は、シトクロムP450 26(CYP26)による分解に耐性があり、その安定性と効力を高めます .

類似の化合物との比較

類似の化合物

IRX-5183の独自性

IRX-5183は、RARαに対する高い選択性とCYP26による分解への耐性によってユニークです。 これにより、特定の治療用途において、他のレチノイドよりも安定性が高く、潜在的により効果的になります .

類似化合物との比較

Similar Compounds

Uniqueness of IRX-5183

IRX-5183 is unique due to its high selectivity for RARα and its resistance to CYP26-mediated degradation. This makes it more stable and potentially more effective than other retinoids in certain therapeutic applications .

生物活性

AGN 195183, also known as IRX-5183, is a selective agonist for the retinoic acid receptor alpha (RARα). This compound has garnered attention in the field of cancer research, particularly in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on cell proliferation, and implications for therapy.

This compound acts primarily through the activation of RARα, which plays a crucial role in regulating gene expression involved in cell differentiation and proliferation. By binding to RARα, this compound influences several downstream signaling pathways that are pivotal in hematopoiesis and leukemogenesis.

  • Retinoic Acid Signaling : Retinoic acid, derived from vitamin A, is known to modulate gene expression through RARs. This compound mimics this natural ligand's effects, promoting differentiation in various cancer cell lines, particularly those with retinoid-responsive pathways .
  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in AML cells. It has been shown to decrease the proliferation of t(4;15) AML cells when compared to vehicle controls and other retinoids like all-trans retinoic acid (ATRA) .

Effects on Cell Proliferation

The impact of this compound on cell proliferation has been extensively studied. In vitro assays demonstrate its efficacy in inhibiting the growth of AML cells characterized by specific genetic alterations.

Table 1: Effects of this compound on AML Cell Proliferation

TreatmentCell TypeProliferation (% Control)Notes
Vehicle Controlt(4;15) AML Cells100%Baseline proliferation
This compound (1 µM)t(4;15) AML Cells45%Significant reduction in viability
ATRA (1 µM)t(4;15) AML Cells60%Less effective than this compound
RARγ Agonist (AGN-205327)t(4;15) AML Cells70%Moderate effect compared to this compound

This table illustrates that this compound significantly reduces the proliferation of t(4;15) AML cells compared to both vehicle control and ATRA. The compound's potency highlights its potential as a therapeutic agent in RARα-dependent malignancies.

Case Studies

A notable case study involved a patient with relapsed acute myeloid leukemia treated with this compound as part of a clinical trial. The patient exhibited rapid disease progression despite initial responses to standard therapies. Following treatment with this compound, significant changes in cell morphology and increased expression of RAR target genes were observed, although the patient ultimately did not achieve long-term remission .

Implications for Therapy

The biological activity of this compound suggests it could be a valuable addition to existing treatment regimens for certain types of leukemia. Its ability to selectively activate RARα may provide a targeted therapeutic approach, potentially reducing side effects associated with less selective agents. Future research should focus on:

  • Combination Therapies : Evaluating the efficacy of this compound in combination with other chemotherapeutic agents or targeted therapies.
  • Longitudinal Studies : Conducting studies to assess long-term outcomes and resistance mechanisms associated with this compound treatment.
  • Broader Applications : Investigating its effects on other malignancies and conditions influenced by retinoic acid signaling.

特性

IUPAC Name

4-[(4-chloro-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF2NO4/c1-21(2)5-6-22(3,4)16-12(21)9-11(18(27)17(16)23)19(28)26-10-7-13(24)15(20(29)30)14(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAWUIKCVQSLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2Cl)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

VTP-195183 is a retinoic acid receptor alpha (RARalpha) specific agonist.
Record name IRX-5183
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

367273-07-2
Record name IRX-5183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367273072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRX-5183
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IRX-5183
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC87L028HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AGN 195183
Reactant of Route 2
AGN 195183
Reactant of Route 3
AGN 195183
Reactant of Route 4
AGN 195183
Reactant of Route 5
Reactant of Route 5
AGN 195183
Reactant of Route 6
Reactant of Route 6
AGN 195183

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。